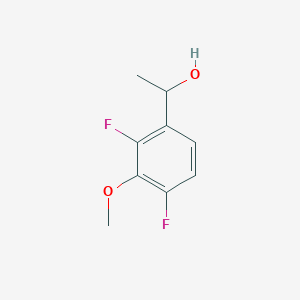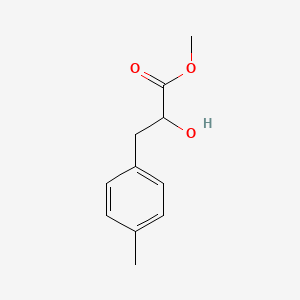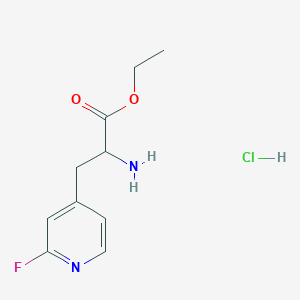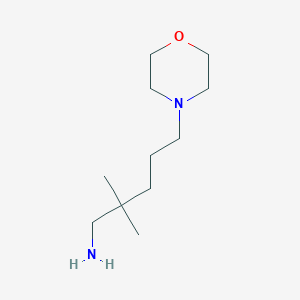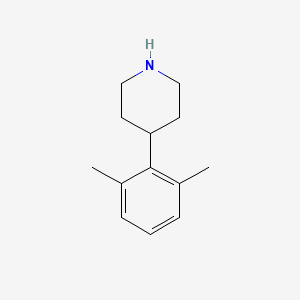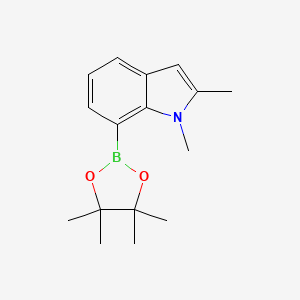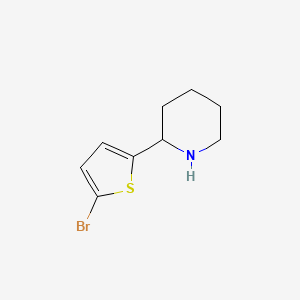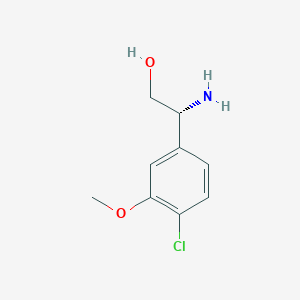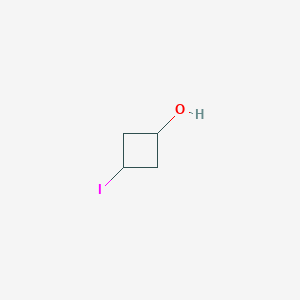![molecular formula C10H18N2S B13611350 2-Methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propan-1-amine](/img/structure/B13611350.png)
2-Methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propan-1-amine typically involves the formation of the thiazole ring followed by the introduction of the amine group. One common method involves the reaction of 2-bromo-2-methylpropane with thioamide under basic conditions to form the thiazole ring. The resulting intermediate is then treated with ammonia or an amine to introduce the amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, cyanides, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-Methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propan-1-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The amine group can form hydrogen bonds with biological molecules, affecting their function and stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-[2-(pyrazin-2-yl)propan-1-amine: Similar structure but with a pyrazine ring instead of a thiazole ring.
2-Methyl-2-[2-(4-methoxyphenyl)propan-1-amine: Contains a methoxyphenyl group instead of a thiazole ring.
2-Methyl-2-[2-(2,4-dichlorophenyl)propan-1-amine: Contains a dichlorophenyl group instead of a thiazole ring.
Uniqueness
The presence of the thiazole ring in 2-Methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propan-1-amine imparts unique chemical and biological properties. The sulfur and nitrogen atoms in the thiazole ring can participate in various interactions, making the compound a versatile building block for the synthesis of complex molecules. Additionally, the thiazole ring can enhance the compound’s stability and reactivity, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C10H18N2S |
|---|---|
Molecular Weight |
198.33 g/mol |
IUPAC Name |
2-methyl-2-(2-propan-2-yl-1,3-thiazol-4-yl)propan-1-amine |
InChI |
InChI=1S/C10H18N2S/c1-7(2)9-12-8(5-13-9)10(3,4)6-11/h5,7H,6,11H2,1-4H3 |
InChI Key |
UVNDPWANZBERFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=CS1)C(C)(C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


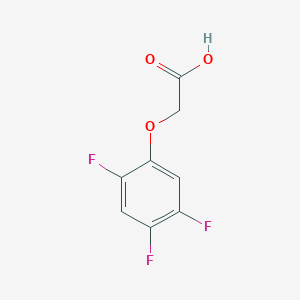
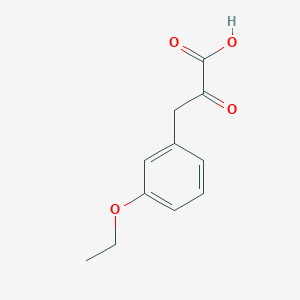
![Tert-butyl 2-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13611282.png)

![2-[(3-Methylazetidin-3-yl)oxy]pyridine](/img/structure/B13611296.png)
